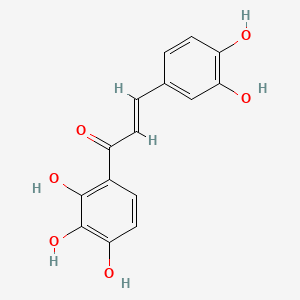
Okanine
Vue d'ensemble
Description
L'okanine est un chalcone, un type de composé phénolique naturel. . Le composé est connu pour ses diverses activités biologiques et ses applications thérapeutiques potentielles.
Applications De Recherche Scientifique
Okanin has a wide range of scientific research applications. In chemistry, it is studied for its potential as an inhibitor of various enzymes, including cytochrome P450 enzymes . In biology, okanin is investigated for its anti-inflammatory and antioxidant properties . In medicine, it shows promise as a potential therapeutic agent for conditions such as malaria, due to its inhibitory activity against Plasmodium falciparum tyrosyl-tRNA synthetase . Additionally, okanin is used in the food industry as a natural antioxidant .
Mécanisme D'action
Target of Action:
Okanin, a major flavonoid found in the herb tea Coreopsis tinctoria Nutt., primarily targets two enzymes in the human body: cytochrome P450 3A4 (CYP3A4) and cytochrome P450 2D6 (CYP2D6) . These enzymes play crucial roles in drug metabolism, making them essential for maintaining homeostasis.
- CYP3A4 : Responsible for metabolizing approximately 33% of clinical drugs, CYP3A4 is a key player in drug interactions. It converts a wide range of substrates due to its extensive specificity .
- CYP2D6 : Involved in about 25% of clinical drug metabolism, CYP2D6 also contributes significantly to drug interactions. It plays a vital role in metabolizing various medications .
Mode of Action:
Okanin exerts its effects by inhibiting these enzymes. The inhibition type differs between the two:
- CYP3A4 : Okanin exhibits mixed inhibition and non-competitive inhibition against CYP3A4. This means it alters the enzyme’s activity without directly competing with the substrate. The interaction between okanin and CYP3A4 is strong .
- CYP2D6 : For CYP2D6, okanin shows non-competitive inhibition. Although the interaction is still significant, it is relatively weaker than with CYP3A4 .
Biochemical Pathways:
The affected pathways include drug metabolism and clearance. By inhibiting CYP3A4 and CYP2D6, okanin alters the breakdown and elimination of various drugs. This interaction can lead to unexpected drug levels and potential adverse effects .
Pharmacokinetics:
Okanin’s pharmacokinetic properties impact its bioavailability:
- Excretion : Okanin is likely excreted via urine or feces, but further studies are needed to determine its exact elimination pathways .
Result of Action:
Molecularly and cellularly, okanin’s action impacts drug metabolism. By inhibiting CYP3A4 and CYP2D6, it can alter drug levels, potentially leading to therapeutic failure or toxicity. Researchers are actively studying its effects on specific drugs .
Action Environment:
Environmental factors, such as diet, co-administered drugs, and individual genetic variations, influence okanin’s efficacy and stability. Caution is advised when consuming okanin-containing products, especially alongside medications metabolized by CYP3A4 or CYP2D6 .
Analyse Biochimique
Biochemical Properties
Okanin interacts with several enzymes and proteins. It has been found to strongly inhibit Cytochrome P450 3A4 (CYP3A4) and Cytochrome P450 2D6 (CYP2D6), which are key enzymes involved in drug metabolism . The interaction between Okanin and these enzymes has been determined by enzyme kinetics, multispectral technique, and molecular docking .
Cellular Effects
Okanin has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate cognitive impairment in bilateral common carotid artery occlusion (BCCAO) mice, inhibit neuronal loss and microglial activation, decrease NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome activation, and increase miR-7 expression .
Molecular Mechanism
Okanin exerts its effects at the molecular level through various mechanisms. It binds to both the tyrosine and partial ATP binding sites of the enzyme, preventing substrate binding . Furthermore, it has been found to inhibit the TLR4/NF-κB signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, Okanin has been observed to have long-term effects on cellular function. For instance, it has been found to attenuate cognitive impairment in BCCAO mice .
Dosage Effects in Animal Models
In animal models, the effects of Okanin vary with different dosages. For instance, in BCCAO mice, Okanin was administered at a dose of 10 mg per kg per day .
Metabolic Pathways
Okanin is involved in several metabolic pathways. It has been found to inhibit CYP3A4 and CYP2D6 activities, which are key enzymes involved in drug metabolism .
Transport and Distribution
Its high affinity for PfTyrRS, as confirmed by bio-layer interferometry (BLI), suggests that it may be transported and distributed within cells via specific transporters or binding proteins .
Subcellular Localization
Molecular dynamics (MD) simulations have highlighted the stable conformation of Okanin within PfTyrRS and its sustained binding to the enzyme .
Méthodes De Préparation
L'okanine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la condensation d'aldéhydes et de cétones appropriés dans des conditions basiques. La réaction nécessite généralement une base comme l'hydroxyde de sodium ou l'hydroxyde de potassium et est effectuée à des températures élevées pour faciliter la formation de la structure de chalcone . Les méthodes de production industrielle peuvent impliquer l'extraction de l'this compound à partir de sources naturelles comme le Bidens pilosa, suivie de processus de purification pour isoler le composé sous sa forme pure .
Analyse Des Réactions Chimiques
L'okanine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle est connue pour interagir avec les enzymes du cytochrome P450, en particulier CYP3A4 et CYP2D6, par inhibition mixte et non compétitive . Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique. En chimie, elle est étudiée pour son potentiel en tant qu'inhibiteur de diverses enzymes, notamment les enzymes du cytochrome P450 . En biologie, l'this compound est étudiée pour ses propriétés anti-inflammatoires et antioxydantes . En médecine, elle s'avère prometteuse en tant qu'agent thérapeutique potentiel pour des affections comme le paludisme, en raison de son activité inhibitrice contre la tyrosyl-tRNA synthétase de Plasmodium falciparum . De plus, l'this compound est utilisée dans l'industrie alimentaire comme antioxydant naturel .
Mécanisme d'action
Le mécanisme d'action de l'this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, elle inhibe l'activité des enzymes du cytochrome P450 en se liant à leurs sites actifs par des liaisons hydrogène et des interactions hydrophobes . Dans le cas de Plasmodium falciparum, l'this compound se lie à la fois aux sites de liaison de la tyrosine et de l'ATP partiel de l'enzyme tyrosyl-tRNA synthétase, empêchant la liaison du substrat et inhibant la production du parasite .
Comparaison Avec Des Composés Similaires
L'okanine est similaire à d'autres chalcones, telles que la 3-pentène-2-one, qui possède également un groupe carbonyle α-β insaturé . L'this compound est unique en son genre par sa forte activité inhibitrice contre des enzymes spécifiques et ses applications thérapeutiques potentielles. D'autres composés similaires comprennent des flavonoïdes comme la quercétine et la myricétine, qui présentent également une inhibition enzymatique et des propriétés antioxydantes .
Propriétés
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBNFGRTUCCBTK-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
484-76-4, 38081-56-0 | |
| Record name | Okanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Okanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC93087 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | OKANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R55YLB39F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2R,4S,6S,7S,10R,11S,12S,14R,16S,18R)-12,14-diacetyloxy-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-18-yl] acetate](/img/structure/B600537.png)
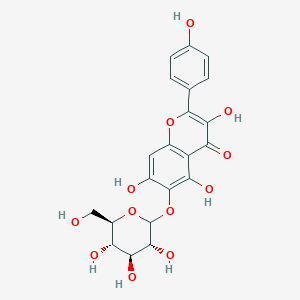

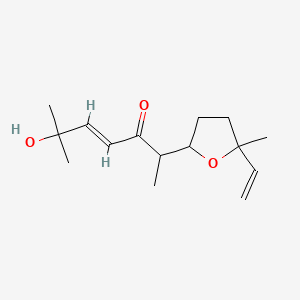
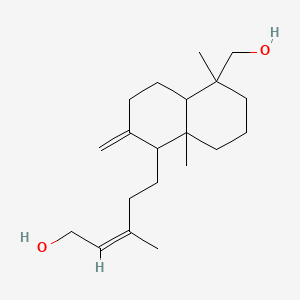
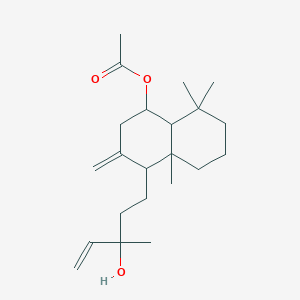



![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600559.png)
